mTOR Pathway Activation Potency: (2S,6S)-HNK vs. (R,S)-Norketamine vs. (R,S)-Ketamine
(2S,6S)-HNK activates the mTOR pathway with an EC50 of 0.05 nM, achieving ~2-fold increase in serine racemase expression. This is 200-fold more potent than (R,S)-norketamine (10 nM) and 20,000-fold more potent than (R,S)-ketamine (1,000 nM) [1]. The potency correlates with α7-nicotinic receptor antagonism.
| Evidence Dimension | mTOR pathway activation (serine racemase expression) |
|---|---|
| Target Compound Data | EC50 ~0.05 nM (~2-fold increase) |
| Comparator Or Baseline | (R,S)-norketamine EC50 ~10 nM; (R,S)-ketamine EC50 ~1,000 nM |
| Quantified Difference | 200-fold more potent than norketamine; 20,000-fold more potent than ketamine |
| Conditions | PC-12 pheochromocytoma cells; concentration-response assay |
Why This Matters
This extreme potency differential makes (2S,6S)-HNK the preferred tool compound for studying mTOR-dependent antidepressant mechanisms without confounding NMDA receptor effects.
- [1] Paul, R. K., et al. (2014). (R,S)-Ketamine metabolites (R,S)-norketamine and (2S,6S)-hydroxynorketamine increase the mammalian target of rapamycin function. Anesthesiology, 121(1), 149-159. View Source
